![molecular formula C17H14O2S B15356448 Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
Methyl [2-(1-benzothien-2-yl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate is a chemical compound belonging to the class of organic compounds known as benzothiophenes. Benzothiophenes are characterized by a fused benzene and thiophene ring structure, which imparts unique chemical properties to the compound. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate typically involves the following steps:
Benzothiophene Derivative Synthesis: The starting material, 1-benzothiophene, undergoes halogenation to introduce a reactive site.
Phenyl Group Introduction: The halogenated benzothiophene is then reacted with a phenyl-containing compound to form the intermediate.
Esterification: The intermediate is treated with methanol in the presence of an acid catalyst to form the final ester product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and various optimization techniques are employed to increase yield and reduce by-products. Continuous flow reactors and advanced purification methods are often used to ensure the production of high-purity methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of derivatives of methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate. It may be used in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
1-Benzothiophene: A simpler compound with a similar core structure.
2-Methylbenzothiophene: A methylated derivative of benzothiophene.
Benzothiophene-2-carboxylic acid: A carboxylated derivative of benzothiophene.
Uniqueness: Methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate stands out due to its specific ester functional group and the presence of the phenyl group, which can influence its reactivity and applications compared to other benzothiophene derivatives.
Propriétés
Formule moléculaire |
C17H14O2S |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
methyl 2-[2-(1-benzothiophen-2-yl)phenyl]acetate |
InChI |
InChI=1S/C17H14O2S/c1-19-17(18)11-12-6-2-4-8-14(12)16-10-13-7-3-5-9-15(13)20-16/h2-10H,11H2,1H3 |
Clé InChI |
PBIPXQDZPSEBFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



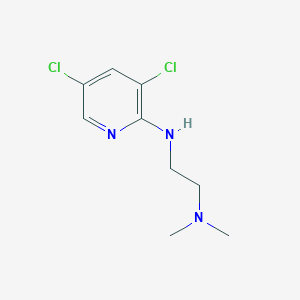
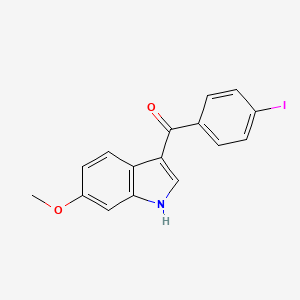

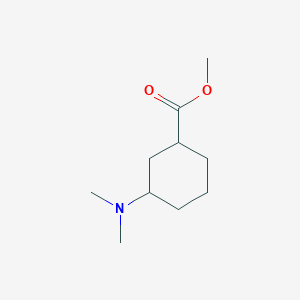

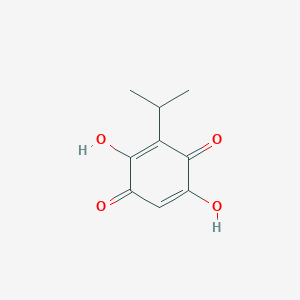
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)

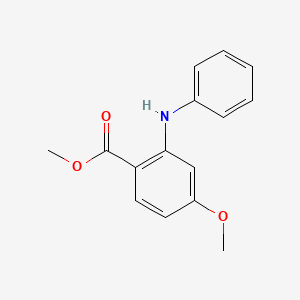


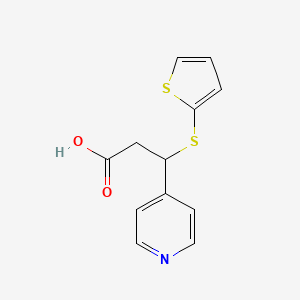
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
